![molecular formula C26H20Cl2N4OS2 B12455635 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-(1,3-ベンゾチアゾール-2-イル)-4-{1-[(4-クロロベンジル)アミノ]エチリデン}-5-{[(4-クロロフェニル)スルファニル]メチル}-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ベンゾチアゾール環、ピラゾロンコア、および塩素化フェニル基を特徴とする複雑な有機分子です。
準備方法
合成経路および反応条件
(4E)-2-(1,3-ベンゾチアゾール-2-イル)-4-{1-[(4-クロロベンジル)アミノ]エチリデン}-5-{[(4-クロロフェニル)スルファニル]メチル}-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾチアゾール環の調製から始まり、続いてピラゾロンコアの形成が行われます。塩素化フェニル基は、求核置換反応によって導入されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業的生産方法
この化合物の工業的生産は、コスト効率と効率性を確保するスケーラブルな合成経路を伴う可能性があります。連続フロー化学や自動合成などの技術が、生産プロセスを合理化するために採用される場合があります。クロマトグラフィーや分光法などの品質管理対策は、最終製品の一貫性と品質を確保するために不可欠です。
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を受け、スルホキシドまたはスルホンを形成することがあります。
還元: 還元反応は、分子内のニトロ基または他の還元可能な官能基を標的にすることがあります。
置換: 求核置換反応を使用して、塩素化フェニル基を改変し、さまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬は、求核置換反応を促進することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドが生成される場合がありますが、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その独特の構造により、さまざまな官能化が可能になり、有機合成において貴重なものになります。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について調査される場合があります。研究では、酵素や受容体などの生物学的標的との相互作用を探求することができます。
医学
この化合物の抗炎症作用や抗癌作用などの潜在的な薬効により、創薬の候補となります。その有効性と安全性を評価するためには、前臨床試験と臨床試験が必要です。
産業
産業セクターでは、この化合物は、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。その化学的安定性と反応性により、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could explore its interactions with biological targets, such as enzymes or receptors.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, make it a candidate for drug development. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
(4E)-2-(1,3-ベンゾチアゾール-2-イル)-4-{1-[(4-クロロベンジル)アミノ]エチリデン}-5-{[(4-クロロフェニル)スルファニル]メチル}-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物がこれらの標的に結合すると、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。その作用機序に関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる場合があります。
類似の化合物との比較
類似の化合物
- (4E)-2-(1,3-ベンゾチアゾール-2-イル)-4-{1-[(4-クロロベンジル)アミノ]エチリデン}-5-{[(4-クロロフェニル)スルファニル]メチル}-2,4-ジヒドロ-3H-ピラゾール-3-オン
- (4E)-2-(1,3-ベンゾチアゾール-2-イル)-4-{1-[(4-クロロベンジル)アミノ]エチリデン}-5-{[(4-クロロフェニル)スルファニル]メチル}-2,4-ジヒドロ-3H-ピラゾール-3-オン
独自性
この化合物の独自性は、官能基と構造的特徴の特定の組み合わせにあります。類似の化合物と比較して、反応性、安定性、または生物活性において異なる場合があります。これらの独自の特性により、さらなる研究開発のための貴重な対象となります。
類似化合物との比較
Similar Compounds
- **(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity. These unique properties make it a valuable subject for further research and development.
特性
分子式 |
C26H20Cl2N4OS2 |
|---|---|
分子量 |
539.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-4-[N-[(4-chlorophenyl)methyl]-C-methylcarbonimidoyl]-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H20Cl2N4OS2/c1-16(29-14-17-6-8-18(27)9-7-17)24-22(15-34-20-12-10-19(28)11-13-20)31-32(25(24)33)26-30-21-4-2-3-5-23(21)35-26/h2-13,31H,14-15H2,1H3 |
InChIキー |
GRYMXQINUHPDBA-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)

![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
![3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)
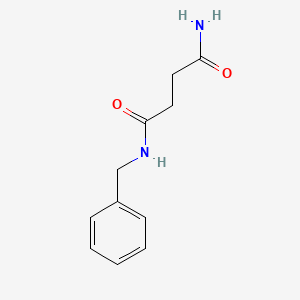
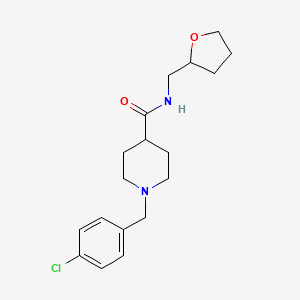
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
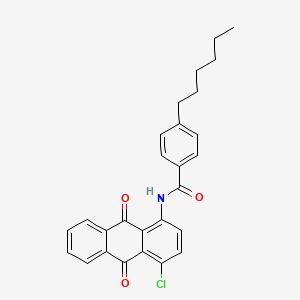
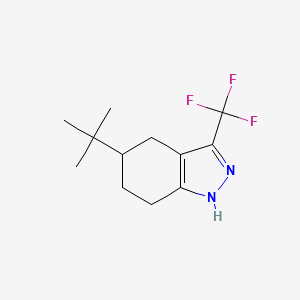
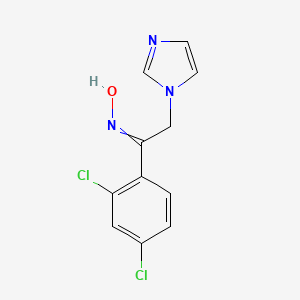
![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
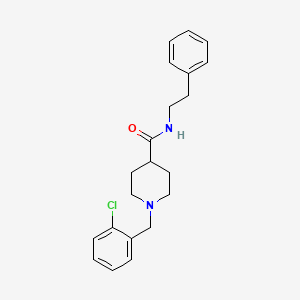
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
